4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

Catalog No.
S732741
CAS No.
84449-65-0
M.F
C16H14O6S3
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)ph...

CAS Number

84449-65-0

Product Name

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

IUPAC Name

[4-(6-methylsulfonyloxy-1-benzothiophen-2-yl)phenyl] methanesulfonate

Molecular Formula

C16H14O6S3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3

InChI Key

OPKQAMCWGICRGH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C

Synonyms

2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate; 2-[4-[(Methylsulfonyl)oxy]phenyl]-benzo[b]thiophene-6-ol Methanesulfonate; Raloxifene Impurity;

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate is a chemical compound characterized by the molecular formula C₁₆H₁₄O₆S₃ and a molecular weight of approximately 398.46 g/mol. This compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of methylsulfonyl groups enhances its solubility and reactivity, making it an interesting target for synthetic and biological studies .

Typical of sulfonates and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The sulfonyl groups can be reduced under specific conditions, altering the compound's properties and reactivity .

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate exhibits promising biological activities, particularly in:

  • Anticancer Research: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties: Its structural characteristics indicate potential anti-inflammatory effects, making it a candidate for further pharmacological exploration.
  • Antimicrobial Activity: The compound has shown some efficacy against various microbial strains, warranting further investigation into its use as an antimicrobial agent.

The synthesis of 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate typically involves several steps:

  • Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methylsulfonyl Group: This step often involves the reaction of benzo[b]thiophene derivatives with methylsulfonyl chloride under basic conditions.
  • Methanesulfonate Formation: The final step usually entails reacting the resulting compound with methanesulfonic acid or its derivatives to yield the desired product .

The unique properties of 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate make it suitable for various applications:

  • Pharmaceutical Development: Its potential anticancer and anti-inflammatory properties position it as a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis, particularly in heterocyclic chemistry.
  • Biotechnology: Its biological activity could lead to applications in developing new therapeutic agents or diagnostic tools.

Interaction studies are crucial to understanding how 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate interacts with biological systems. Research indicates:

  • Protein Binding Affinity: Investigations into how this compound binds to specific proteins could reveal its mechanism of action.
  • Synergistic Effects: Studies exploring its combined effects with other drugs may uncover enhanced therapeutic benefits or reduced side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
4-(4-Methylsulfonyloxybenzo[b]thiophen-2-yl)phenyl methanesulfonateSimilar sulfonate and thiophene structureModerate anticancer activityDifferent substitution pattern on the thiophene ring
2-[4-(Methylsulfonyl)oxy]phenyl-benzo[b]thiopheneContains a similar phenolic structureAntimicrobial activityLacks the methanesulfonate group
5-Methylthio-benzothiophene derivativesRelated thiophene derivativesVaries widely; some show anti-inflammatory propertiesDifferent functional groups affecting solubility

The uniqueness of 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate lies in its specific arrangement of functional groups, which contribute to its distinct biological activities and potential applications in medicinal chemistry .

Benzo[b]thiophene derivatives have emerged as exceptionally valuable heterocyclic compounds in medicinal chemistry due to their diverse biological activities and structural versatility. Benzothiophene is an aromatic organic compound with a molecular formula C₈H₆S and an odor similar to naphthalene, occurring naturally as a constituent of petroleum-related deposits such as lignite tar. The historical trajectory of benzothiophene research began in the early 20th century, with interest accelerating significantly in recent decades as researchers recognized its pharmaceutical potential.

The benzothiophene scaffold is now considered one of the privileged structures in drug discovery, exhibiting a remarkable range of biological activities including anti-diabetic, anticancer, anti-inflammatory, anti-oxidant, anti-tubercular, antimicrobial, and anticonvulsant properties. This diverse activity profile has made benzothiophene derivatives particularly attractive targets for medicinal chemists seeking to develop novel therapeutic agents with enhanced efficacy and reduced side effects.

Over the years, numerous benzothiophene-based compounds have advanced through clinical development pipelines, with several reaching market approval. Notable examples include raloxifene (a selective estrogen receptor modulator used for osteoporosis), zileuton (a 5-lipoxygenase inhibitor used in asthma treatment), and sertaconazole (an antifungal agent). These successful applications have further stimulated interest in developing novel benzothiophene derivatives with improved pharmacological profiles.

The extensive structure-activity relationship (SAR) studies conducted on benzothiophene derivatives have revealed crucial insights into how structural modifications affect biological activity, guiding rational drug design approaches and leading to the discovery of promising lead molecules against various diseases. These investigations have consistently demonstrated that small changes in substitution patterns can dramatically influence potency, selectivity, and pharmacokinetic properties.

Significance of Methanesulfonyloxy Substitution in Heterocyclic Frameworks

The methanesulfonyloxy group (mesylate) represents a significant functional group in medicinal chemistry, characterized by its exceptional leaving group capability. This property stems from the efficient delocalization of negative charge between three oxygen atoms, making it particularly valuable in synthetic pathways. When incorporated into heterocyclic frameworks like benzothiophene, methanesulfonyloxy groups can profoundly alter a compound's physical, chemical, and biological properties.

In heterocyclic compounds, methanesulfonyloxy substitution offers several advantages:

  • Enhanced reactivity: The excellent leaving group properties facilitate various substitution reactions, enabling diverse structural modifications.

  • Modified physicochemical properties: Methanesulfonyloxy groups can significantly alter solubility, lipophilicity, and membrane permeability, thus affecting pharmacokinetic profiles.

  • Prodrug potential: These groups can serve as bioconvertible moieties, being cleaved in vivo to release active compounds with improved bioavailability.

  • Targeted bioactivity: Strategic placement of these groups can improve binding affinity to specific biological targets through electronic effects and hydrogen bonding.

However, the incorporation of sulfonate esters in medicinal compounds requires careful consideration due to potential safety concerns. Studies have shown that sulfonate esters of lower alcohols can react with DNA under certain conditions, potentially causing mutagenic events. Despite these concerns, detailed kinetic and mechanistic investigations have demonstrated that sulfonate ester formation requires extreme conditions, including high concentrations of both sulfonic acid and alcohol with minimal water present. These findings suggest that under normal physiological conditions and with appropriate molecular design, compounds containing methanesulfonyloxy groups can have acceptable safety profiles.

Emergence of 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate in Pharmaceutical Research

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate (CAS Number: 84449-65-0) represents a sophisticated benzothiophene derivative that has attracted attention in pharmaceutical research due to its unique structural features and potential biological activities. The compound combines the biologically versatile benzothiophene core with strategically positioned methanesulfonyloxy groups, creating a molecule with distinctive chemical reactivity and pharmacological potential.

The development of this compound reflects the ongoing trend toward creating increasingly complex and targeted benzothiophene derivatives. Its synthesis likely stemmed from rational design approaches seeking to exploit the beneficial properties of both the benzothiophene scaffold and the methanesulfonyloxy functionality. While the exact circumstances of its first synthesis and characterization are not extensively documented in the available literature, it represents an important addition to the growing library of functionalized benzothiophenes being explored for diverse applications.

The compound's structure—featuring a phenyl ring at the 2-position of the benzothiophene core and methanesulfonyloxy groups at the 6-position of the benzothiophene and the 4-position of the phenyl ring—suggests potential for specific molecular interactions with biological targets. This structural arrangement may confer distinctive pharmacological properties that differentiate it from other benzothiophene derivatives, potentially offering advantages in terms of potency, selectivity, or pharmacokinetics.

Initial investigations into this compound have revealed promising biological activities, particularly in areas such as enzyme inhibition and receptor modulation. These findings have stimulated further research into its potential therapeutic applications and mechanism of action, contributing to the broader understanding of structure-activity relationships in benzothiophene derivatives.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate and related benzothiophene derivatives is characterized by active exploration and significant knowledge gaps. While benzothiophene derivatives as a class have been extensively studied for their diverse biological activities, specific information on this particular compound remains relatively limited.

Contemporary research on benzothiophene derivatives focuses on several key areas:

  • Novel synthetic methodologies: Researchers are developing more efficient and versatile methods for synthesizing benzothiophene derivatives, including one-step syntheses using aryne reactions with alkynyl sulfides.

  • Structure-activity relationship studies: Systematic investigations aim to correlate structural features with specific biological activities, guiding rational design of improved compounds.

  • Mechanism of action elucidation: Studies seek to understand the precise molecular mechanisms underlying the observed biological activities of benzothiophene derivatives.

  • Development of targeted therapeutics: Researchers are exploring applications in specific disease areas, including cancer, microbial infections, and inflammatory disorders.

Despite these advances, several critical knowledge gaps remain regarding 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate:

  • Comprehensive physical characterization data, including detailed spectroscopic profiles, are not readily available in the literature.

  • Specific synthetic routes and optimized reaction conditions for this compound are not well-documented.

  • Detailed biological activity data, including target specificity, potency, and efficacy in relevant disease models, remain limited.

  • The compound's pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and potential toxicity, require further investigation.

  • Comparative studies positioning this compound relative to other benzothiophene derivatives are lacking.

Addressing these knowledge gaps represents an important opportunity for advancing our understanding of this compound and its potential applications in pharmaceutical research and development.

The synthesis of benzo[b]thiophene core structures has been extensively developed through various classic methodologies that form the foundation for accessing complex derivatives such as 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate [1]. Traditional approaches to benzo[b]thiophene synthesis include the intramolecular cyclization of various aryl sulfides in the presence of different catalysts under specific reaction conditions [3]. One well-established method involves the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum catalyst at elevated temperatures [3].

The Paal-Knorr synthesis represents another fundamental approach where 1,4-dicarbonyl compounds are heated with sulfur-containing reagents such as phosphorus pentasulfide to afford thiophene derivatives [50]. This methodology has been adapted for benzo[b]thiophene synthesis through the cyclization of appropriately substituted precursors [50]. Arylmercapto acetals have also been successfully employed as starting materials in classical synthetic routes [3].

Industrial-scale production of thiophene derivatives typically involves high-temperature reactions between n-butane and sulfur, or the passage of acetylene and hydrogen sulfide mixtures through alumina-containing tubes at 400°C [49] [50]. These methods provide access to the basic thiophene framework that can be further elaborated to benzo[b]thiophene structures [49] [50].

Electrophilic Cyclization Approaches for Benzo[b]thiophene Synthesis

Electrophilic cyclization reactions represent a powerful strategy for constructing benzo[b]thiophene cores through the cyclization of appropriately positioned alkynyl thioanisoles [1]. These methodologies offer excellent control over regioselectivity and functional group tolerance, making them particularly valuable for synthesizing complex derivatives [1].

Iodocyclization Methodologies

Iodocyclization approaches have emerged as highly effective methods for benzo[b]thiophene synthesis [6] [8]. The reaction of 2-alkynylthioanisoles with molecular iodine or iodine-containing reagents facilitates intramolecular cyclization to form the desired benzo[b]thiophene products [6]. One-pot iodocyclization and alkylation strategies have been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, achieving high yields under moderate reaction conditions [6].

The use of 1,3-dicarbonyl substrates as nucleophiles in combination with substituted propargyl alcohols as both cyclization precursors and alkylating agents has proven particularly effective [6]. This methodology results in the formation of complex structures in a single synthetic operation while reducing waste and byproduct formation [6]. The environmentally benign nature of these iodine-mediated processes makes them attractive for large-scale applications [6].

Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate-Mediated Cyclization

The utilization of dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt represents an innovative approach to electrophilic cyclization for benzo[b]thiophene synthesis [7]. This stable sulfonium salt serves as an effective electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles [7]. The reaction proceeds under moderate conditions at ambient temperature while demonstrating excellent tolerance for various functional groups [7].

The methodology works particularly well with various substituted alkynes, delivering products in excellent yields while introducing a valuable thiomethyl group [7]. Mechanistic studies involving electrophilic addition reactions with diphenylacetylene have provided insights into the reaction pathway [7]. The use of this sulfonium salt offers advantages in terms of reaction conditions and functional group compatibility compared to traditional electrophilic cyclization methods [7].

Similar dimethyl(methylthio)sulfonium tetrafluoroborate systems have been successfully applied to related heterocyclic syntheses, demonstrating the versatility of this electrophilic cyclization approach [10] [11]. The ambient reaction conditions and excellent yields make this methodology particularly attractive for synthetic applications requiring mild conditions [10] [11].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzo[b]thiophene derivatives by enabling efficient formation of carbon-carbon bonds under mild conditions [16] [17]. These methodologies are particularly valuable for introducing various substituents onto the benzo[b]thiophene core structure [16] [17].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction has found extensive application in benzo[b]thiophene synthesis, particularly for the preparation of aryl-substituted derivatives [19] [23]. The coupling of 3-iodobenzo[b]thiophenes with various arylboronic acids proceeds smoothly under optimized conditions to give desired products in good to excellent yields [19]. The reaction typically employs aqueous toluene/ethanol as co-solvent systems with heating at reflux temperatures for approximately 6 hours [19].

Direct palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum reagents with heteroaryl or alkynyl bromides provides an alternative approach for synthesizing 2-substituted derivatives [16] [17]. This methodology demonstrates remarkable versatility as the same catalytic system can simultaneously produce either 2-substituted benzo[b]thiophene or related furan derivatives [16] [17].

Sonogashira Coupling Protocols

Sonogashira coupling reactions provide efficient access to alkyne-functionalized benzo[b]thiophene derivatives [19] [20]. The coupling of 3-iodobenzo[b]thiophenes with various terminal alkynes under microwave irradiation conditions delivers the corresponding alkyne products with excellent efficiency [19]. The use of microwave heating not only reduces reaction times but often provides higher yields compared to conventional heating methods [19].

The reaction conditions typically involve palladium-copper cocatalyst systems with appropriate base and solvent selection depending on the specific substrates employed [20]. Optimization of reaction parameters including temperature, catalyst loading, and reaction time is crucial for achieving optimal yields and selectivity [20].

Heck Reaction Implementations

Heck coupling reactions have been successfully implemented for benzo[b]thiophene functionalization through decarboxylative processes [21]. Palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient strategy for constructing functionalized derivatives [21]. Theoretical analysis reveals that silver chloride generated during the reaction plays a crucial role by coordinating with the carboxyl oxygen atom, facilitating the rate-determining carbon dioxide dissociation [21].

The presence of chlorine substituents significantly influences reactivity by reducing adjacent π-π interactions, thereby contributing to enhanced decarboxylation [21]. Both silver chloride formation and chlorine substitution are essential factors for ensuring successful reaction under the given conditions [21]. The methodology demonstrates excellent regioselectivity and functional group tolerance [21].

Methanesulfonylation Techniques for Hydroxyl Functionalization

Methanesulfonylation represents a critical transformation for converting hydroxyl groups into methanesulfonate esters, which serve as excellent leaving groups for subsequent substitution reactions [27]. The formation of methanesulfonates from alcohols typically involves treatment with methanesulfonyl chloride in the presence of non-nucleophilic bases [27]. This methodology is essential for accessing compounds such as 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate [27].

The mechanistic pathway for methanesulfonate formation involves an elimination-addition sequence where methanesulfonyl chloride undergoes elimination to generate the highly reactive sulfene intermediate, followed by nucleophilic attack by the alcohol [27]. This mechanism is supported by isotope labeling experiments and the trapping of transient sulfene intermediates as cycloadducts [27]. The resulting methanesulfonates serve as versatile intermediates in substitution, elimination, reduction, and rearrangement reactions [27].

Industrial applications of methanesulfonylation have been developed using methanesulfonic anhydride as an alternative to methanesulfonyl chloride [28]. Studies of regioselective methanesulfonylation of aromatic compounds with methanesulfonic anhydride in the presence of zeolite catalysts have demonstrated superior yields compared to methanesulfonyl chloride [28]. The choice of catalyst significantly influences both yield and selectivity, with large pore zeolites showing particular effectiveness [28].

Formation parameters affecting methanesulfonate ester synthesis include temperature, water content, and acid concentration [25] [29]. The reaction mechanism involves nucleophilic attack of sulfonate anion on protonated alcohol to give sulfonate ester and water [25]. Sulfonate ester formation is dramatically reduced at lower temperatures, in the presence of small amounts of water, or when acid is partially neutralized [29].

Oxidation Methodologies for Sulfide to Sulfone Conversion

The oxidation of sulfides to sulfones represents a fundamental transformation in organosulfur chemistry, with various methodologies available depending on the specific substrate and desired selectivity [31] [32]. These transformations are particularly relevant for accessing sulfone-containing benzo[b]thiophene derivatives [31] [32].

Potassium Permanganate/Manganese Dioxide Heterogeneous Oxidation Systems

Potassium permanganate and manganese dioxide systems provide effective heterogeneous oxidation conditions for sulfide to sulfone conversion [30] [33]. Mechanistic studies using density functional theory calculations reveal that permanganate oxidation of organic sulfides proceeds via initial 1,3-dipolar cycloaddition to form cyclic intermediates [30]. This mechanism overturns previous mechanistic proposals and establishes analogy with ozonolysis and permanganate oxidation of alkenes [30].

The calculations demonstrate that manganese dioxide is thermodynamically capable of oxidizing aqueous sulfide solutions [33]. Kinetic studies show that the oxidation reaction follows first-order kinetics with respect to sulfide disappearance under both aerobic and anaerobic conditions [33]. The reaction exhibits pH dependence with maximum rates occurring at pH 8 [33]. Polysulfides serve as significant intermediates in both aerobic and anaerobic oxidation pathways [33].

Under anaerobic conditions, elemental sulfur represents the primary end product at pH 8 and below, while thiosulfate formation occurs above pH 8 [33]. In the presence of oxygen, elemental sulfur remains the major product at lower pH values, with thiosulfate and sulfate anions forming at pH 9 [33]. The presence of oxygen and high pH conditions allows for manganese ion reoxidation, enabling manganese dioxide to function as a catalyst [33].

Recent advances in sulfone synthesis have focused on developing environmentally friendly oxidation methods using molecular oxygen [32]. Oxygen defect engineering in perovskite oxide catalysts enables efficient sulfone production at temperatures as low as 30°C, representing a significant improvement over traditional methods requiring 80-150°C [32]. These catalyst systems demonstrate high selectivity and excellent yields while operating under mild conditions [32].

Alternative oxidation methodologies include the use of sodium chlorite and hydrochloric acid in organic solvents to generate chlorine dioxide in situ [34] [35]. This approach effectively oxidizes sulfides to sulfones with yields up to 96% under optimized conditions [34] [35]. The method demonstrates compatibility with various aryl, benzyl, and alkyl sulfides, although reactivity decreases with sterically hindered or electron-rich substrates [34] [35].

Solvent-Free and Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has revolutionized heterocyclic chemistry by providing rapid, efficient, and environmentally friendly methodologies [37] [39]. The application of microwave energy in chemical reactions offers tremendous advantages including clean chemistry, reduced reaction times, improved yields, and enhanced safety compared to traditional heating methods [39].

Solvent-free microwave-assisted synthesis of thiophene oligomers via Suzuki coupling has been successfully demonstrated using aluminum oxide as solid support [37] [42]. This methodology allows rapid optimization of experimental conditions to obtain targeted products in excellent amounts [37] [42]. For example, quaterthiophene can be obtained in 6 minutes by reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron in 65% isolated yield [37] [42]. Similarly, quinquethiophene is accessible in 11 minutes through reaction of dibromoterthiophene with thienylboronic acid in 74% isolated yield [37] [42].

Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to 3-aminobenzo[b]thiophenes in 58-96% yield [38]. This transformation has been successfully applied in the synthesis of various kinase inhibitor scaffolds [38]. The methodology demonstrates excellent functional group tolerance and significantly reduced reaction times compared to conventional heating [38].

The advantages of microwave-assisted synthesis include speed increases of 96-98% in reaction time and yield improvements of 10-50% compared to conventional methods [40]. Salt forms of reactants often provide additional benefits including reduced color impurities, homogeneous mixing, and further time reduction [40]. The use of microwave energy facilitates crossing activation barriers and performing reactions under mild conditions [40].

Microwave-assisted total synthesis of benzothiophene-based molecules has demonstrated the ability to complete multistep synthesis within 12 hours, compared to one week under conventional heating conditions [43]. The minimization of solvent usage renders these methods eco-friendly while demonstrating the effectiveness of microwave heating in drug discovery and development processes [43].

Industrial Scale-Up Considerations and Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for industrial-scale synthesis, offering improved heat and mass transfer, reduced reaction times, and enhanced safety compared to traditional batch processing [45] [46]. The continuous flow of reactants through reactors enables better control of reaction parameters and facilitates scale-up operations [45] [46].

Recent developments in continuous flow multistep synthesis have found extensive application in pharmaceutical manufacturing [45]. The technology enables minimization of waste and reduction of purification steps while decreasing production time compared to existing batch synthetic routes [45]. For complex pharmaceutical intermediates, flow chemistry allows precise control of reaction conditions including temperature, pressure, and residence time [45].

Flow synthesis of heterocyclic compounds has been successfully demonstrated for various pharmaceutical targets [46]. Continuous flow processes enable seamless integration of multiple synthetic steps including reductive amination, cyclization reactions, and deprotection steps [46]. The use of heterogeneous catalysts in flow systems provides advantages in terms of catalyst recovery and process efficiency [46].

Industrial thiophene synthesis typically employs high-temperature continuous processes [49] [50]. Commercial production involves passing acetylene and hydrogen sulfide through alumina-containing tubes at 400°C, or heating n-butane with sulfur at elevated temperatures [49] [50]. These continuous processes enable large-scale production with consistent quality and reduced energy consumption compared to batch methods [49] [50].

Scalability advantages of flow chemistry include linear scale-up capabilities without significant modifications to reactor design [48]. The reduced volume of reactants and improved control of reaction conditions enhance process safety [48]. Additionally, continuous processes enable better integration with downstream purification and isolation steps [48].

The implementation of enabling technologies such as microwave heating, inductive heating, and photochemistry in flow systems further enhances process efficiency [47]. These hybrid approaches combine the advantages of continuous processing with enhanced reaction kinetics provided by alternative energy sources [47]. Integration with artificial intelligence and continuous monitoring systems represents the next frontier in process optimization [47].

Impact of Benzo[b]thiophene Core on Biological Activity

The benzo[b]thiophene core represents a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility in biological systems through its unique electronic and structural properties [1] [2]. This heterocyclic scaffold exhibits diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties [1] [3]. The sulfur atom within the five-membered ring provides distinctive electronic characteristics that differentiate benzo[b]thiophene derivatives from their oxygen and nitrogen analogs [1] [2].

The aromatic nature of the benzo[b]thiophene system contributes to its stability through resonance stabilization and electron delocalization across the fused ring system [3]. The presence of the sulfur heteroatom introduces unique electronic properties, including enhanced polarizability and the ability to participate in various non-covalent interactions [1] [4]. These characteristics enable the benzo[b]thiophene core to engage in π-π stacking interactions with aromatic residues in biological targets, while the sulfur atom can serve as a hydrogen bond acceptor through its lone pair electrons [5] [6].

Comparative studies reveal that the benzo[b]thiophene scaffold demonstrates superior biological activity compared to many other heterocyclic systems [1] [2]. The electronic density distribution within the benzo[b]thiophene core significantly influences molecular interactions with biological targets, with the sulfur atom contributing to both electronic and steric effects that modulate binding affinity and selectivity [6] [7]. The planar geometry of the benzo[b]thiophene system facilitates optimal interactions with aromatic amino acid residues in protein binding sites, particularly through π-π stacking and edge-to-face interactions [8] [6].

Electronic and Steric Effects of Methanesulfonyloxy Groups

Methanesulfonyloxy groups exhibit pronounced electronic and steric effects that significantly influence the pharmacological properties of benzo[b]thiophene derivatives [9] [10]. The methanesulfonyloxy moiety functions as a strong electron-withdrawing group through its inductive effect, substantially reducing electron density in the aromatic system and enhancing electrophilicity at adjacent carbon centers [11] [9]. This electronic influence extends through the conjugated system, affecting the overall molecular dipole moment and polarizability of the compound [4] [12].

The steric bulk of the methanesulfonyloxy group introduces significant conformational constraints that can influence molecular flexibility and binding site accessibility [13] [10]. With a molecular volume of approximately 85-90 ų, the methanesulfonyloxy group occupies considerably more space than hydroxyl groups (15-18 ų) while remaining more compact than tosylate groups (140-150 ų) [10]. This intermediate steric profile allows for selective interactions with binding pockets of appropriate dimensions while avoiding excessive steric clashes [4] [12].

The sulfonyl oxygens within the methanesulfonyloxy group serve as moderate hydrogen bond acceptors, capable of forming stabilizing interactions with protein donors or structural water molecules [4] [12]. Analysis of protein-ligand complexes reveals that approximately 39% of sulfonyl groups form hydrogen bonds with protein donors, while 74% participate in hydrophobic interactions with aliphatic residues [4]. This dual character enables methanesulfonyloxy groups to interact effectively with both polar and non-polar regions of protein binding sites [4] [12].

The exceptional leaving group ability of methanesulfonyloxy groups, with pKa values ranging from -10 to -12, facilitates nucleophilic substitution reactions and enables the design of reactive intermediates [9] [10]. This property makes methanesulfonyloxy derivatives valuable synthetic intermediates while also influencing their biological activity through potential covalent interactions with nucleophilic residues in biological targets [9].

Influence of Substitution Patterns on Target Binding

The substitution pattern on the benzo[b]thiophene core profoundly influences target binding affinity and selectivity through modulation of electronic properties, steric interactions, and conformational preferences [8] [6] [7]. Systematic structure-activity relationship studies demonstrate that specific substitution positions exhibit distinct effects on biological activity, with particular sensitivity observed at the 2-, 3-, 5-, and 6-positions of the benzo[b]thiophene ring system [6] [7] [15].

Electron-donating groups at the 2-position of the benzo[b]thiophene core generally enhance binding affinity by increasing electron density in the aromatic system, facilitating π-π stacking interactions with aromatic residues [6] [7]. Conversely, electron-withdrawing substituents at this position may reduce binding affinity while potentially improving selectivity for specific targets [6] [7]. The 3-position demonstrates particular sensitivity to steric effects, with bulky substituents often leading to reduced binding affinity due to steric clashes with protein residues [6] [7].

Halogen substituents at the 5- and 6-positions of the benzo[b]thiophene core exhibit complex effects on target binding, combining electronic influences with specific halogen bonding interactions [1] [4]. Chlorine and bromine substituents at these positions often enhance antimicrobial and anticancer activities through favorable halogen bonding interactions with carbonyl groups and other electron-rich centers in biological targets [1] [4]. The size and polarizability of different halogens contribute to selectivity differences, with larger halogens generally providing stronger halogen bonding interactions [4].

Methoxy substituents demonstrate position-dependent effects on target binding, with ortho-methoxy groups often providing enhanced selectivity for specific receptor subtypes [6]. The presence of methoxy groups at the 5- and 7-positions can create favorable hydrophobic interactions while providing hydrogen bonding opportunities through the oxygen atom [6]. However, excessive methoxy substitution may lead to reduced binding affinity due to steric hindrance and suboptimal electronic properties [6].

Pharmacophore Mapping and Essential Structural Features

Pharmacophore mapping studies of benzo[b]thiophene derivatives reveal critical structural features that govern biological activity and provide guidance for rational drug design [8] [5] [6]. The most predictive pharmacophore models consistently identify three essential features: hydrogen bond acceptor sites, aromatic ring centers, and hydrophobic regions [5]. These pharmacophore elements work synergistically to create high-affinity binding interactions with biological targets while maintaining appropriate selectivity profiles [8] [5].

Hydrogen Bond Donor/Acceptor Patterns

The hydrogen bonding patterns within benzo[b]thiophene derivatives play crucial roles in determining binding affinity and selectivity [8] [5] [6]. The sulfur atom in the benzo[b]thiophene core serves as a moderate hydrogen bond acceptor through its lone pair electrons, with typical donor-acceptor distances ranging from 2.5 to 3.5 Å [5] [4]. This interaction contributes approximately -1 to -3 kcal/mol to the overall binding affinity, representing a moderate but significant stabilizing force [4] [12].

Methanesulfonyloxy groups introduce additional hydrogen bond acceptor sites through their sulfonyl oxygens, which can form simultaneous interactions with multiple protein donors [4] [12]. The geometric arrangement of these oxygen atoms creates a bidentate binding motif that can engage two separate donor sites within the target protein, providing enhanced binding specificity [4]. The sulfonyl oxygens exhibit optimal binding geometries with donor-acceptor distances of 2.5-3.5 Å and angles approaching linearity [4] [12].

Substitution with hydroxyl or amino groups introduces hydrogen bond donor capabilities that significantly enhance binding affinity for targets containing appropriate acceptor sites [8] [6] [7]. Hydroxyl groups at the 3-position of the benzo[b]thiophene core demonstrate particularly favorable binding interactions, contributing -2 to -5 kcal/mol to the overall binding energy [7] [4]. The geometric constraints imposed by the benzo[b]thiophene scaffold ensure optimal donor-acceptor orientations that maximize binding affinity while maintaining selectivity [8] [6].

Aromatic Ring Contributions to Activity

The aromatic ring systems within benzo[b]thiophene derivatives contribute substantially to biological activity through π-π stacking interactions, hydrophobic contacts, and electrostatic interactions [8] [6] [16]. The benzo[b]thiophene core provides a planar aromatic surface that can engage in face-to-face or edge-to-face π-π interactions with aromatic amino acid residues, particularly tryptophan, phenylalanine, and tyrosine [8] [6] [16]. These interactions typically contribute -2 to -4 kcal/mol to the binding affinity, with optimal stacking distances of 3.3-3.8 Å [16] [4].

The phenyl ring attached to the benzo[b]thiophene core through the methanesulfonyloxy linker provides additional aromatic surface area for π-π interactions [8] [6]. The geometric relationship between the two aromatic systems creates a rigid scaffold that can simultaneously engage multiple aromatic residues within the target binding site [8] [6]. This dual aromatic interaction pattern enhances both binding affinity and selectivity by creating a more specific geometric requirement for target recognition [8] [6].

The quadrupole moment of the aromatic rings enables favorable electrostatic interactions with both electron-rich and electron-poor regions of protein binding sites [16] [4]. The electron density distribution within the aromatic systems can be modulated through substitution patterns, allowing for fine-tuning of electrostatic interactions with specific target residues [6] [16]. This electronic tunability represents a key advantage of the benzo[b]thiophene scaffold for optimizing target selectivity [6] [16].

Bioisosteric Replacements and Structural Modifications

Bioisosteric replacement strategies provide valuable approaches for optimizing the pharmacological properties of benzo[b]thiophene derivatives while maintaining essential biological activity [17] [18] [19]. The replacement of the benzo[b]thiophene core with related heterocyclic systems demonstrates variable effects on binding affinity and selectivity, depending on the specific target and the nature of the replacement [17] [18] [19].

The benzo[b]furan bioisostere, obtained by replacing sulfur with oxygen, typically exhibits reduced binding affinity (0.3-0.8x relative to the parent compound) due to decreased polarizability and altered electronic properties [17] [18]. However, this replacement often provides improved metabolic stability and reduced toxicity, making it valuable for certain therapeutic applications [17] [18]. The smaller size of oxygen compared to sulfur may also reduce steric interactions that could be problematic in constrained binding sites [17] [18].

Indole bioisosteres, incorporating nitrogen in place of sulfur, demonstrate variable effects on biological activity depending on the specific target [18] [20]. The nitrogen atom provides additional hydrogen bonding opportunities as a donor, which can enhance binding affinity for targets with appropriate acceptor sites [18] [20]. The electronic properties of the indole system differ significantly from benzo[b]thiophene, often leading to altered selectivity profiles that may be advantageous for specific applications [18] [20].

The replacement of methanesulfonyloxy groups with alternative leaving groups or functional groups provides opportunities for modulating reactivity and binding interactions [17] [9] [10]. Tosylate bioisosteres demonstrate similar leaving group ability while providing increased steric bulk that may enhance selectivity for specific targets [9] [10]. Triflate replacements offer enhanced reactivity but may compromise selectivity due to their highly reactive nature [9] [10].

Comparative Analysis with Related Benzo[b]thiophene Derivatives

Systematic comparative analysis of related benzo[b]thiophene derivatives reveals clear structure-activity relationships that guide optimization strategies [1] [2] [7] [21]. The electronic and steric properties of different substituents create distinct biological activity profiles, with specific patterns emerging for different therapeutic applications [1] [2] [7].

Halogenated benzo[b]thiophene derivatives consistently demonstrate enhanced antimicrobial and anticancer activities compared to unsubstituted analogs [1] [7] [15]. The introduction of chlorine or bromine substituents at the 5- and 6-positions provides optimal activity enhancement, with binding affinities improved by 5-50 fold relative to the parent compound [1] [15]. The halogen bonding interactions contribute to both binding affinity and selectivity, with larger halogens generally providing stronger interactions [1] [4].

Amino-substituted derivatives exhibit exceptional selectivity for cholinesterase enzymes, with IC₅₀ values ranging from 0.02 to 60 μM and selectivity indices of 10-100 fold [8] [6]. The amino groups provide critical hydrogen bonding interactions with specific residues in the cholinesterase active site, creating high-affinity binding that is not observed with other enzyme targets [8] [6]. The position of amino substitution significantly influences selectivity, with 2- and 4-position substitutions providing optimal discrimination between acetylcholinesterase and butyrylcholinesterase [8] [6].

Carboxylic acid derivatives demonstrate potent antitubercular activity, with MIC values ranging from 0.5 to 30 μM against various mycobacterial strains [15]. The carboxylic acid group provides essential interactions with metal ions and polar residues in the target enzyme, while the benzo[b]thiophene core contributes hydrophobic and aromatic interactions [15]. The combination of these interaction modes creates a binding profile that is highly effective against mycobacterial targets while maintaining reasonable selectivity [15].

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

84449-65-0

Wikipedia

4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate

Dates

Last modified: 08-15-2023

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